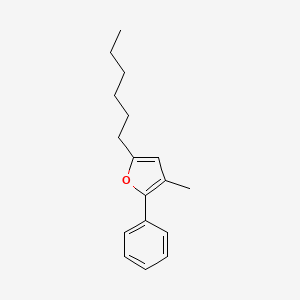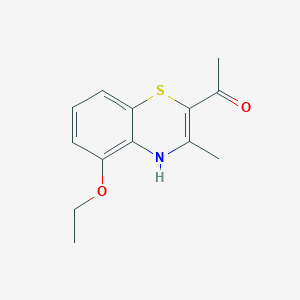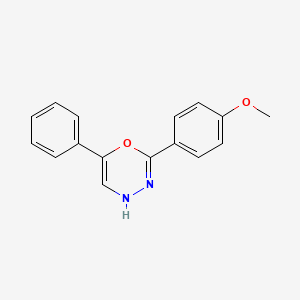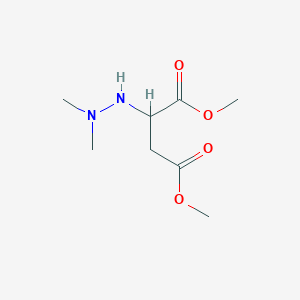
Dimethyl 2-(2,2-dimethylhydrazinyl)butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(2,2-dimethylhydrazinyl)butanedioate is a chemical compound known for its unique structure and properties It is an ester derivative of butanedioic acid, featuring a dimethylhydrazinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(2,2-dimethylhydrazinyl)butanedioate typically involves the esterification of butanedioic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The dimethylhydrazinyl group is introduced through a subsequent reaction involving hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-(2,2-dimethylhydrazinyl)butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the ester.
Reduction: Alcohol derivatives.
Substitution: Substituted hydrazinyl derivatives.
Aplicaciones Científicas De Investigación
Dimethyl 2-(2,2-dimethylhydrazinyl)butanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Dimethyl 2-(2,2-dimethylhydrazinyl)butanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The ester groups facilitate the compound’s solubility and transport within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl butanedioate: Lacks the hydrazinyl group, making it less reactive in certain contexts.
Dimethyl 2-hydrazinylbutanedioate: Similar structure but with a single hydrazinyl group, leading to different reactivity and applications.
Uniqueness
Dimethyl 2-(2,2-dimethylhydrazinyl)butanedioate is unique due to the presence of the dimethylhydrazinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
88419-42-5 |
|---|---|
Fórmula molecular |
C8H16N2O4 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
dimethyl 2-(2,2-dimethylhydrazinyl)butanedioate |
InChI |
InChI=1S/C8H16N2O4/c1-10(2)9-6(8(12)14-4)5-7(11)13-3/h6,9H,5H2,1-4H3 |
Clave InChI |
CVZHWSDOWNVJLU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)NC(CC(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



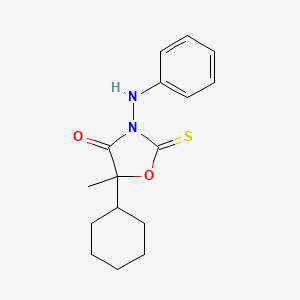


![2-({2,8-Dimethyl-4,6-dioxo-4,6-bis[(propan-2-yl)oxy]-3,7-dioxa-4lambda~5~,6lambda~5~-diphosphanonan-5-yl}sulfanyl)benzoic acid](/img/structure/B14382451.png)
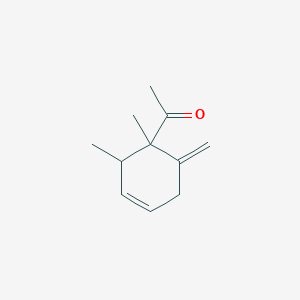
![2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propan-1-ol](/img/structure/B14382455.png)
![3-Methyl-7-phenyl-4H-[1,3,4]oxadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14382458.png)
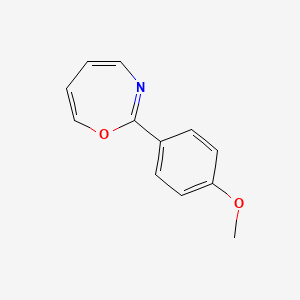
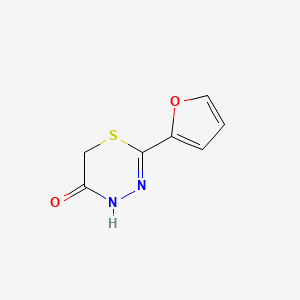
![3,8-Dioxatricyclo[3.2.1.02,4]oct-6-ylmethanol](/img/structure/B14382464.png)
